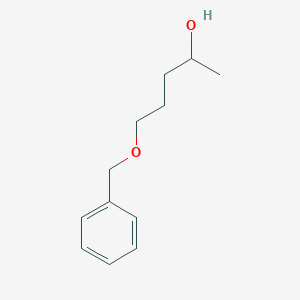

5-(Benzyloxy)pentan-2-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-phenylmethoxypentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAOYJYQYFYYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: Unveiling 5-(Benzyloxy)pentan-2-ol

An In-Depth Technical Guide to 5-(Benzyloxy)pentan-2-ol: Properties, Synthesis, and Applications for the Research Scientist

5-(Benzyloxy)pentan-2-ol is a bifunctional organic molecule featuring a secondary alcohol and a benzyl ether. This unique combination of functional groups makes it a valuable intermediate and building block in modern organic synthesis. The benzyl ether provides a robust protecting group for the primary alcohol at the 5-position, which can be selectively removed under specific conditions, while the secondary alcohol at the 2-position offers a reactive site for a multitude of chemical transformations. Its structural framework is of significant interest to researchers and drug development professionals, as the benzyloxy motif is a recognized pharmacophore in various biologically active compounds, including monoamine oxidase (MAO) inhibitors.[1] This guide provides a comprehensive overview of the chemical properties, a validated synthetic protocol, spectroscopic characterization, and potential applications of 5-(Benzyloxy)pentan-2-ol, grounded in established chemical principles.

Physicochemical and Structural Properties

The core characteristics of 5-(Benzyloxy)pentan-2-ol are summarized below. These properties are fundamental for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 194794-54-2 | [2] |

| Molecular Formula | C₁₂H₁₈O₂ | [2] |

| Molecular Weight | 194.27 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Purity | Typically available at ≥95% | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | Inferred from structure[3] |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place at room temperature. | [2] |

Structural Identifiers:

-

IUPAC Name: 5-(benzyloxy)pentan-2-ol[2]

-

SMILES: CC(O)CCCOCC1=CC=CC=C1

-

InChI Key: MQAOYJYQYFYYIE-UHFFFAOYSA-N[2]

Synthesis and Purification: A Validated Protocol

The synthesis of 5-(benzyloxy)pentan-2-ol can be efficiently achieved from commercially available 1,4-pentanediol. The strategy involves the selective protection of the primary hydroxyl group as a benzyl ether, followed by the oxidation of the secondary alcohol to a ketone, and subsequent reduction. This approach is favored due to the higher reactivity of the primary alcohol in Williamson ether synthesis, allowing for regioselective protection.

Experimental Protocol: Three-Step Synthesis

Step 1: Monobenzylation of 1,4-Pentanediol

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add 1,4-pentanediol (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.05 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-(benzyloxy)pentan-1-ol.

Step 2: Oxidation to 5-(Benzyloxy)pentan-2-one

-

Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

-

Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude 5-(benzyloxy)pentan-2-one is often of sufficient purity for the next step.[4]

Step 3: Reduction to 5-(Benzyloxy)pentan-2-ol

-

Dissolve the crude ketone from Step 2 (1.0 eq) in methanol (MeOH) and cool to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-(Benzyloxy)pentan-2-ol.

Synthetic Workflow Diagram

Caption: A three-step synthetic route to 5-(benzyloxy)pentan-2-ol.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of 5-(Benzyloxy)pentan-2-ol. Below are the expected spectral data based on its structure and comparison with similar compounds.[5][6]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 - 7.25 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |

| ~4.50 | s | 2H | -O-CH₂ -Ph | Methylene protons adjacent to the aromatic ring and ether oxygen. |

| ~3.80 | m | 1H | -CH (OH)- | Methine proton of the secondary alcohol. |

| ~3.50 | t | 2H | -CH₂ -O-Bn | Methylene protons adjacent to the ether oxygen. |

| ~2.50 | br s | 1H | -OH | Labile proton of the hydroxyl group. |

| ~1.80 - 1.50 | m | 4H | -CH(OH)-CH₂ -CH₂ - | Methylene protons of the pentyl chain. |

| ~1.20 | d | 3H | -CH(OH)-CH₃ | Methyl protons coupled to the methine proton. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138.5 | Ar-C (quaternary) | Quaternary aromatic carbon attached to the benzylic CH₂. |

| ~128.4 | Ar-C H | Aromatic methine carbons. |

| ~127.7 | Ar-C H | Aromatic methine carbons. |

| ~127.5 | Ar-C H | Aromatic methine carbons. |

| ~73.0 | -O-C H₂-Ph | Benzylic carbon of the ether. |

| ~70.0 | -C H₂-O-Bn | Aliphatic carbon attached to the ether oxygen. |

| ~67.5 | -C H(OH)- | Carbon bearing the hydroxyl group. |

| ~38.5 | -CH(OH)-C H₂- | Aliphatic carbon adjacent to the alcohol. |

| ~29.0 | -CH₂-C H₂-CH₂- | Central aliphatic carbon. |

| ~23.5 | -CH(OH)-C H₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Alcohol O-H stretch. |

| ~3030 | C-H (aromatic) | Aromatic C-H stretch. |

| ~2930, 2860 | C-H (aliphatic) | Aliphatic C-H stretch. |

| ~1495, 1450 | C=C | Aromatic ring skeletal vibrations. |

| ~1100 | C-O | Ether and alcohol C-O stretch. |

Mass Spectrometry (Electron Ionization, EI-MS)

The EI-MS spectrum is expected to show fragmentation patterns characteristic of both the benzyl ether and the secondary alcohol.

| m/z | Proposed Fragment | Rationale |

| 194 | [M]⁺ | Molecular ion peak. |

| 179 | [M - CH₃]⁺ | Loss of a methyl group. |

| 107 | [C₇H₇O]⁺ | Benzyloxonium ion. |

| 91 | [C₇H₇]⁺ | Tropylium ion (base peak). |

| 45 | [C₂H₅O]⁺ | Cleavage alpha to the secondary alcohol. |

Chemical Reactivity and Applications in Drug Development

The reactivity of 5-(benzyloxy)pentan-2-ol is dictated by its two functional groups.

-

Secondary Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone, esterification, etherification, or be used as a nucleophile in various coupling reactions. It can also be converted into a leaving group for substitution or elimination reactions.

-

Benzyl Ether: The benzyl group is a stable protecting group for the primary alcohol, resistant to many reaction conditions (e.g., basic, nucleophilic, mild acidic, and some oxidative/reductive conditions). It can be readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), providing a strategic advantage in multi-step synthesis.

Role as a Synthon in Medicinal Chemistry

The structural motif of a protected diol is a common feature in the synthesis of complex natural products and pharmaceuticals. 5-(Benzyloxy)pentan-2-ol serves as a versatile chiral or racemic building block. For instance, chiral versions of this molecule could be key intermediates in the synthesis of molecules like posaconazole, where similar protected alcohol fragments are utilized.[7] The benzyloxy group itself is a key feature in several drug classes, contributing to binding affinity at biological targets.[1] Its presence in synthetic intermediates like 5-(benzyloxy)pentan-2-ol allows for the direct incorporation of this important pharmacophore.

Logical Relationship Diagram

Caption: Reactivity and applications of 5-(benzyloxy)pentan-2-ol.

Safety and Handling

As a laboratory chemical, 5-(Benzyloxy)pentan-2-ol must be handled with appropriate precautions.

GHS Hazard Classification: [2]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapor or mist.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store away from strong oxidizing agents.[8]

Conclusion

5-(Benzyloxy)pentan-2-ol is a strategically important molecule for synthetic chemists. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it a reliable building block. The presence of both a reactive secondary alcohol and a cleavable benzyl ether protecting group provides significant synthetic flexibility, positioning this compound as a valuable tool for researchers in academia and industry, particularly those engaged in the design and synthesis of novel therapeutic agents.

References

-

M. A. T. Abdel-Maksoud, et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PMC. [Link]

-

Agilent Technologies, Inc. (2019). 2-Pentanol - Safety Data Sheet. [Link]

-

PubChem. 5-(Benzyloxy)pentan-1-ol. [Link]

- American Chemical Society. (2024). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. ACS Omega.

-

PubChem. 5-(Benzyloxy)pentan-2-one. [Link]

-

PubChem. 2-Pentanol. [Link]

-

National Institute of Standards and Technology. 2-Pentanol - NIST WebBook. [Link]

- Google Patents. CN103936564A - Method for preparing (2S, 3R)

-

Chemos GmbH&Co.KG. Safety Data Sheet: 2-(Benzyloxy)ethanol. [Link]

-

ATB (Automated Topology Builder). (2R)-2-Pentanol. [Link]

Sources

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Benzyloxy)pentan-2-ol | 194794-54-2 [sigmaaldrich.com]

- 3. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]

- 4. 5-(Benzyloxy)pentan-2-one | C12H16O2 | CID 281268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Pentanol(6032-29-7) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Benzyloxyethanol(622-08-2) 1H NMR [m.chemicalbook.com]

- 7. CN103936564A - Method for preparing (2S, 3R)-2-benzyloxy-3-pentanol as intermediate of posaconazole - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Solubility of 5-(Benzyloxy)pentan-2-ol in Common Laboratory Solvents

For Distribution: Internal and Client-Facing Scientific Teams

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(benzyloxy)pentan-2-ol, a key intermediate in various synthetic pathways. Understanding the solubility of this molecule is paramount for optimizing reaction conditions, purification protocols, and formulation development. This document moves beyond a simple tabulation of data, offering a mechanistic exploration of the intermolecular forces governing its solubility. We will delve into the theoretical underpinnings of its behavior in polar protic, polar aprotic, and nonpolar solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring methodological rigor and reproducibility. The insights contained herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions and accelerate their research and development endeavors.

Deconstructing the Molecule: A Structural Approach to Predicting Solubility

The solubility of any compound is dictated by the interplay of its molecular structure with the properties of the solvent.[1] The adage "like dissolves like" serves as a fundamental principle, emphasizing that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][3] Let's dissect the structure of 5-(benzyloxy)pentan-2-ol to anticipate its solubility profile.

-

The Hydrophilic Head: The secondary alcohol group (-OH) at the 2-position is the primary hydrophilic center of the molecule. This hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic solvents like water and alcohols.[4]

-

The Lipophilic Body: The molecule possesses a significant nonpolar character contributed by two key features:

-

The Pentyl Chain: The five-carbon aliphatic chain is hydrophobic and will preferentially interact with nonpolar solvents through van der Waals forces.[4][5][6] As the length of the hydrocarbon chain increases in alcohols, their water solubility tends to decrease.[4][5][6][7]

-

The Benzyl Group: The benzyloxy group (-OCH₂Ph) introduces a bulky, aromatic, and highly nonpolar moiety. This group significantly contributes to the molecule's lipophilicity and will favor solubility in aromatic and other nonpolar organic solvents.[8]

-

Predicted Solubility Profile: Based on this structural analysis, we can predict that 5-(benzyloxy)pentan-2-ol will exhibit limited solubility in water due to the dominance of its hydrophobic components.[8] Conversely, it is expected to be readily soluble in a wide range of common organic solvents.[8] Polar aprotic solvents like acetone and ethyl acetate, which can act as hydrogen bond acceptors, should effectively solvate the molecule. Nonpolar solvents such as toluene and hexane will readily dissolve the compound due to favorable van der Waals interactions with the pentyl chain and benzyl group.

Experimental Determination of Solubility: The Shake-Flask Method

To move from prediction to quantitative data, the shake-flask method remains the gold standard for determining the equilibrium solubility of a compound.[9][10] This method is robust, reliable, and directly measures the saturation concentration of the solute in a given solvent at a specific temperature.

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-(benzyloxy)pentan-2-ol to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, toluene, hexane). The presence of undissolved solid is crucial to ensure saturation.[9]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a stirring plate maintained at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. This typically requires 24 to 48 hours.[9][11] It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[10]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or nylon, chosen for solvent compatibility) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Analysis and Quantification:

-

Prepare a series of standards of 5-(benzyloxy)pentan-2-ol of known concentrations in the solvent of interest.

-

Analyze the filtered sample and the standards using a suitable analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID) are common choices, depending on the volatility and chromophoric properties of the analyte.

-

Construct a calibration curve from the standards and use it to determine the concentration of 5-(benzyloxy)pentan-2-ol in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Tabulated Solubility Data and Interpretation

-

Very Soluble: > 100 mg/mL

-

Freely Soluble: 10 - 100 mg/mL

-

Soluble: 1 - 10 mg/mL

-

Slightly Soluble: 0.1 - 1 mg/mL

-

Insoluble: < 0.1 mg/mL

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Insoluble to Slightly Soluble | The large hydrophobic benzyl and pentyl groups outweigh the hydrogen bonding capability of the single hydroxyl group.[4][5][8] |

| Ethanol | Polar Protic | Very Soluble | The ethanol can hydrogen bond with the hydroxyl group, and its ethyl group has favorable van der Waals interactions with the nonpolar parts of the molecule.[2] |

| Methanol | Polar Protic | Very Soluble | Similar to ethanol, methanol is a small polar protic solvent that can effectively solvate both the polar and nonpolar regions of the molecule. |

| Acetone | Polar Aprotic | Very Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute, and its methyl groups can interact with the nonpolar regions. |

| Ethyl Acetate | Polar Aprotic | Very Soluble | Ethyl acetate is a good hydrogen bond acceptor and has sufficient nonpolar character to dissolve the compound effectively.[2] |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with moderate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor, and the cyclic aliphatic structure is compatible with the nonpolar parts of the solute. |

| Toluene | Nonpolar | Very Soluble | The aromatic ring of toluene will have strong van der Waals interactions with the benzyl group of the solute. |

| Hexane | Nonpolar | Freely Soluble to Very Soluble | The nonpolar hexane will effectively solvate the long alkyl chain and the benzyl group through London dispersion forces.[3][4] |

| Diethyl Ether | Nonpolar | Very Soluble | Diethyl ether is a common nonpolar solvent that will readily dissolve the compound due to its overall lipophilic character. |

Conclusion and Practical Implications

The solubility profile of 5-(benzyloxy)pentan-2-ol is dominated by its significant hydrophobic character, imparted by the pentyl chain and the benzyl group. This leads to poor aqueous solubility but excellent solubility in a broad spectrum of common organic solvents. For practical applications, this means that solvent systems for reactions and purifications should be chosen from the polar aprotic or nonpolar categories. For instance, in chromatographic purifications, a mobile phase consisting of a nonpolar solvent like hexane with a more polar modifier such as ethyl acetate would likely provide good separation. In formulation development, if an aqueous medium is required, the use of co-solvents or surfactants would be necessary to achieve the desired concentration. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is indispensable for process optimization and regulatory submissions.

References

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds. [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Benzyloxy)pentan-1-ol. PubChem. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

Polarity and Solubility. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

New Jersey Institute of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Sask-oer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules. [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Benzyloxy)pentan-2-one. PubChem. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of benzilic acid in select organic solvents at 298.15 K. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Quora. (2020, October 19). How do intermolecular forces influence solubility? Retrieved from [Link]

-

Reddit. (2018, February 25). Why are long chain alcohol soluble in water? r/chemhelp. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. m.youtube.com [m.youtube.com]

- 8. CAS 4541-15-5: 5-benzyloxy-1-pentanol | CymitQuimica [cymitquimica.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

Precision Manufacturing of Chiral Linkers: Stereoselective Synthesis of 5-(Benzyloxy)pentan-2-ol

Executive Summary: The Strategic Value of Remote-Functionalized Synthons

5-(Benzyloxy)pentan-2-ol is more than a simple chiral alcohol; it is a "remote-functionalized" chiral synthon. The distance between the chiral center (C2) and the protected alcohol (C5) makes it a critical spacer in the synthesis of macrocyclic lactones, insect pheromones (e.g., Sulcatol analogs), and pharmaceutical linkers (similar to intermediates used in Avibactam synthesis).

The primary challenge in synthesizing this molecule is enantiocontrol . Unlike aryl ketones where steric differentiation is distinct, the aliphatic chain of 5-(benzyloxy)pentan-2-one offers poor face discrimination for standard reducing agents.

This guide contrasts two industrial-grade methodologies to solve this problem:

-

Chemo-catalysis: Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya catalysts.

-

Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs).

Retrosynthetic Architecture & Precursor Assembly

Before addressing stereochemistry, we must secure the prochiral ketone: 5-(benzyloxy)pentan-2-one .

The "Atom-Economy" Route

While alkylation of acetoacetate is possible, the ring-opening of 2-acetylbutyrolactone is the preferred industrial route due to atom economy and reagent availability.

Step-by-Step Precursor Synthesis Protocol

-

Ring Opening/Decarboxylation :

-

Dissolve 2-acetylbutyrolactone (1.0 eq) in water with catalytic HCl.

-

Reflux for 4–6 hours. The lactone hydrolyzes and spontaneously decarboxylates.

-

Checkpoint: Monitor CO₂ evolution.

-

Neutralize and extract with DCM to yield 5-hydroxy-2-pentanone .

-

-

Benzylation (Williamson Ether Synthesis) :

-

To a suspension of NaH (1.1 eq) in dry THF at 0°C, add 5-hydroxy-2-pentanone dropwise.

-

Add Benzyl bromide (BnBr, 1.05 eq) slowly.

-

Warm to RT and stir for 12 hours.

-

Purification: Quench with NH₄Cl, extract, and distill (bp ~140°C at 2 mmHg) to obtain pure 5-(benzyloxy)pentan-2-one .

-

Core Directive: Stereoselective Reduction

We now face the prochiral ketone. Below are the two validated pathways to the (S)- or (R)-alcohol.

Pathway A: Asymmetric Transfer Hydrogenation (Noyori ATH)

Best for: Rapid scale-up, tolerance to impurities, no cofactor costs.

Mechanism: This method utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN).[1] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from a formate source to the ketone.

Protocol (Targeting S-Enantiomer):

-

Catalyst Prep: Use RuCl(p-cymene)[(S,S)-Ts-DPEN] .

-

Reaction Matrix:

-

Substrate: 5-(Benzyloxy)pentan-2-one (10 mmol).

-

Solvent: Methanol (2 volumes).

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).

-

-

Procedure:

-

Degas the solvent mixture with N₂ (Oxygen poisons the Ru-H species).

-

Add catalyst (S/C ratio 100:1 to 500:1).

-

Stir at 28°C for 24 hours.

-

Critical Control: Do not exceed 40°C; enantioselectivity drops significantly for aliphatic chains at higher temperatures.

-

-

Workup: Evaporate methanol, dilute with water, extract with EtOAc.

Performance Metrics:

-

Yield: >95%

-

ee (Enantiomeric Excess): Typically 90–95% (Lower than aryl ketones due to lack of pi-stacking).

Pathway B: Biocatalytic Reduction (KRED)

Best for: Ultra-high purity (>99% ee), Green Chemistry requirements.

Mechanism: Ketoreductases (KREDs) transfer a hydride from the cofactor NADPH to the ketone. To make this economical, a "Coupled Enzyme System" is used where Glucose Dehydrogenase (GDH) recycles NADP+ back to NADPH using Glucose.

Protocol:

-

Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.0), containing 1 mM MgSO₄.

-

Enzyme Mix:

-

KRED (e.g., Codexis KRED-P1 series or Lactobacillus kefir ADH): 5–10 mg/mmol substrate.

-

GDH (Glucose Dehydrogenase): 5 mg/mmol.

-

NADP+: 0.05 equivalents (Catalytic amount).

-

Glucose: 1.5 equivalents (Sacrificial reductant).

-

-

Reaction:

-

Dissolve substrate in minimal IPA or DMSO (co-solvent, <10% v/v) and add to buffer.

-

Stir at 30°C.

-

pH Control: As glucose oxidizes to gluconic acid, pH drops. Use an autotitrator to maintain pH 7.0 with 1M NaOH.

-

-

Workup: Saturate with NaCl, extract with MTBE.

Performance Metrics:

-

Yield: >90%

-

ee: >99% (Enzymes are superior at distinguishing methyl vs. propyl-benzyl chains).

-

Ref: Hollmann, F. et al. Green Chem. 2011. [2]

Analytical Validation (Self-Validating System)

You cannot assume stereochemistry; you must prove it.

Method: Chiral HPLC[4]

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Benzyl chromophore) or 254 nm.

-

Retention Time: The enantiomers will separate significantly due to the interaction of the hydroxyl group with the carbamate stationary phase.

Data Summary Table:

| Metric | Noyori ATH (Route A) | Biocatalysis (Route B) |

| Enantiomeric Excess (ee) | 90–95% | >99% |

| Substrate Conc. | High (1–2 M) | Low (0.1–0.3 M) |

| Catalyst Cost | Moderate (Ru) | Low (at scale) |

| Time | 12–24 h | 24–48 h |

| Scalability | Excellent | Good (requires volume) |

Conclusion & Recommendation

For early-stage discovery where speed is paramount and 90% ee is acceptable (or upgradeable via recrystallization of a derivative), use Noyori ATH .

For process development or final API synthesis where >99% ee is critical to avoid downstream purification issues, Biocatalysis (KRED) is the superior, self-validating choice.

References

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. Link

-

Hollmann, F., Arends, I. W. C. E., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Pilot Scale. Green Chemistry, 13(9), 2285-2314. Link

-

ScienceAsia. (1992). One-step synthesis of (+)-frontalin. ScienceAsia, 18, 226. (Describes precursor synthesis via 2-acetylbutyrolactone). Link

-

Pund, A., et al. (2023).[4] Stereo-retentive synthesis of (5S)-5-benzyloxycarbonyl... a key intermediate of a β-lactamase inhibitor.[4] ResearchGate. Link

Sources

Technical Note: Protocol for the Synthesis of 5-(Benzyloxy)pentan-2-ol

Introduction & Strategic Analysis

5-(Benzyloxy)pentan-2-ol (CAS: N/A for specific isomer, generic 1,4-diol mono-ether derivatives) is a high-value chiral building block used in the synthesis of polyketides, macrolides, and antifungal agents (e.g., Posaconazole intermediates). Its structural core features a 1,4-relationship between oxygen functionalities, necessitating a synthesis that differentiates between a primary and a secondary alcohol.

Synthetic Route Evaluation

While several routes exist (e.g., ring opening of 2-methyltetrahydrofuran or reduction of 5-benzyloxypentan-2-one), the most direct and scalable laboratory method is the regioselective monobenzylation of 1,4-pentanediol .

| Route | Methodology | Pros | Cons |

| A (Recommended) | Ag₂O Mediated Alkylation | High regioselectivity for primary -OH; mild conditions; no toxic metals in product. | Cost of Silver(I) Oxide.[1] |

| B (Alternative) | Tin-Acetal Activation | Near-perfect regioselectivity; standard in carbohydrate chemistry. | Requires toxic organotin reagents; difficult purification. |

| C (Common) | NaH / BnBr | Low cost reagents. | Poor selectivity (statistical mixture); requires difficult chromatography. |

Selected Protocol: This guide details Route A (Ag₂O Mediated) due to its superior balance of selectivity, operational simplicity, and "green" profile compared to tin reagents.

Scientific Foundation: Mechanism of Selectivity

The success of this protocol relies on the unique surface chemistry of Silver(I) Oxide (Ag₂O). Unlike strong bases (NaH) that deprotonate alcohols based on pKa (often equilibrating to the more stable alkoxide), Ag₂O acts as a mild base and a Lewis acid.

-

Coordination: Silver atoms coordinate to the diol oxygens.

-

Activation: The primary hydroxyl group, being less sterically hindered, adsorbs more effectively or forms a more accessible silver alkoxide species on the surface.

-

Alkylation: The alkyl halide (Benzyl Bromide) reacts with the activated primary oxygen via an SN2 mechanism. The secondary alcohol remains largely unreacted due to steric shielding and lower nucleophilicity in this specific coordination environment.

Figure 1: Mechanistic pathway for Ag₂O mediated selective alkylation.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Precursor: 1,4-Pentanediol (≥98% purity).[2] Note: Can be racemic or chiral depending on target needs.

-

Reagent: Benzyl Bromide (BnBr) (1.1 equivalents).[1] Freshly distilled or clear/colorless grade.

-

Promoter: Silver(I) Oxide (Ag₂O) (1.5 equivalents). Must be finely powdered and dry.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Additives: Potassium Iodide (KI) (0.1 eq) - Optional catalytic additive to accelerate reaction via in situ formation of Benzyl Iodide.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Drying: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and cool under a stream of Nitrogen (N₂).

-

Solvation: Add 1,4-Pentanediol (1.04 g, 10.0 mmol) and anhydrous DCM (50 mL, 0.2 M concentration).

-

Activation: Add Ag₂O (3.48 g, 15.0 mmol) in one portion. The suspension will be black/brown.

-

Addition: Add Benzyl Bromide (1.30 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

-

Optional: Add KI (166 mg, 1.0 mmol) at this stage if reaction speed is critical.

-

Step 2: Reaction Execution

-

Stirring: Stir the suspension vigorously at Room Temperature (25 °C) .

-

Critical: Vigorous stirring is essential to maintain the heterogeneous solid-liquid interface.

-

-

Monitoring: Monitor by TLC (Hexanes:Ethyl Acetate 2:1).

-

R_f (Diol): ~0.1 (Baseline)

-

R_f (Product): ~0.4

-

R_f (Bis-benzyl): ~0.8

-

-

Duration: Reaction typically reaches completion in 12–18 hours . Stop when the starting diol is consumed or <5% remains.

Step 3: Workup

-

Filtration: Filter the reaction mixture through a pad of Celite to remove silver salts.

-

Rinse: Wash the Celite pad with DCM (2 x 20 mL).

-

Concentration: Concentrate the combined filtrate under reduced pressure (Rotary Evaporator, 30 °C bath) to yield a crude yellow oil.

Step 4: Purification

-

Column Chromatography: Purify using silica gel (230-400 mesh).

-

Eluent: Gradient elution from 0% to 30% Ethyl Acetate in Hexanes.

-

Fractions: Collect the major spot (R_f ~0.4).

-

Yield: Expected yield is 75–85% as a colorless oil.

Analytical Validation

Confirm the identity and regiochemistry of the product using 1H NMR.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.25 – 7.35 | Multiplet | 5H | Benzyl group |

| Benzylic CH₂ | 4.51 | Singlet (or AB q) | 2H | Ph-CH ₂-O |

| Secondary CH-OH | 3.78 – 3.85 | Multiplet | 1H | Shifted downfield by OH |

| Primary CH₂-OBn | 3.48 – 3.52 | Triplet | 2H | Distinct from CH₂-OH (~3.6) |

| Internal Chain | 1.50 – 1.70 | Multiplet | 4H | C3 and C4 protons |

| Terminal Methyl | 1.18 | Doublet | 3H | CH(OH)-CH ₃ |

Key Diagnostic: The primary alcohol protons (C5) will shift from ~3.6 ppm (in diol) to ~3.5 ppm (ether), but the key is the integration of the benzylic protons (2H) and the presence of the secondary alcohol proton (exchangeable with D₂O) and the secondary methine signal at ~3.8 ppm.

Troubleshooting & Optimization

Issue: Low Conversion

-

Cause: Ag₂O surface passivation or old reagent.

-

Fix: Add 0.1 eq of Potassium Iodide (KI). This converts BnBr to BnI in situ, which is more reactive. Alternatively, sonicate the Ag₂O suspension for 5 minutes before adding reagents.

Issue: Over-Benzylation (Bis-product formation)

-

Cause: Temperature too high or excess BnBr.

-

Fix: Ensure reaction is strictly at Room Temperature. Reduce BnBr to 1.05 equivalents. Stop reaction at 95% conversion rather than pushing for 100%.

Scale-Up Considerations

For scales >100g, the cost of Ag₂O becomes prohibitive.

-

Alternative Protocol: Use the Dibutyltin Oxide (Bu₂SnO) method.[3][4]

-

Reflux 1,4-pentanediol (1 eq) with Bu₂SnO (1 eq) in Toluene with Dean-Stark trap to remove water.

-

Cool to RT. Add BnBr (1.1 eq) and Tetrabutylammonium Bromide (TBAB, 1 eq).

-

Heat to 60 °C for 4 hours.

-

Workup with aqueous KF to precipitate tin.

-

References

-

Bouzide, A., & Sauvé, G. (1997).[1] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1] Tetrahedron Letters, 38(34), 5945-5948. Link

-

David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663. Link

-

Dudley, G. B., et al. (2006). A new reagent for the benzyl protection of alcohols.[1][5] The Journal of Organic Chemistry, 71(10), 3923-3929. Link

-

Fassler, R., et al. (2014). Regioselective Benzylation of Diols using Organotin Reagents. Advanced Synthesis & Catalysis, 356(8), 1735–1740. Link

Sources

Large-scale synthesis of 5-(Benzyloxy)pentan-2-ol

An In-Depth Guide to the Scalable Synthesis of 5-(Benzyloxy)pentan-2-ol for Pharmaceutical Research and Development

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the large-scale synthesis of 5-(benzyloxy)pentan-2-ol, a key intermediate in the development of various pharmaceutically active compounds. The protocol herein is designed for scalability, emphasizing safety, efficiency, and robustness to meet the rigorous demands of drug development professionals. We will delve into the strategic selection of the synthetic route, provide a detailed step-by-step protocol, and outline critical safety and analytical considerations.

Introduction and Strategic Rationale

5-(Benzyloxy)pentan-2-ol is a valuable chiral building block in organic synthesis. The presence of a secondary alcohol and a protected primary alcohol (as a benzyl ether) at opposite ends of a five-carbon chain allows for selective functionalization, making it an important precursor for more complex molecules. The primary challenge in its production is developing a method that is not only high-yielding but also economically viable and safe on a large scale.

After careful consideration of various synthetic strategies, an acid-catalyzed ring-opening of 2-methyltetrahydrofuran (2-MeTHF) with benzyl alcohol was selected as the most pragmatic approach for large-scale production. This strategy is underpinned by several key advantages:

-

Atom Economy: The reaction is an addition, meaning the vast majority of atoms from the starting materials are incorporated into the final product, minimizing waste.

-

Cost-Effectiveness and Sustainability: 2-Methyltetrahydrofuran is a bio-based solvent derived from renewable resources like corn cobs, making it a more sustainable and often cost-effective choice compared to petroleum-derived starting materials.[1][2] Benzyl alcohol is also an inexpensive and readily available bulk chemical.

-

Scalability and Process Safety: The reaction can be performed in standard glass-lined reactors, and the conditions are generally moderate. Furthermore, using 2-MeTHF as both a reactant and a solvent can simplify the process and reduce the overall solvent inventory.[3][4]

Synthetic Workflow Overview

The overall process involves the preparation of the starting materials, the catalyzed reaction, and subsequent purification of the final product.

Caption: High-level workflow for the synthesis of 5-(benzyloxy)pentan-2-ol.

Reaction Mechanism

The core of this synthesis is the acid-catalyzed nucleophilic ring-opening of the cyclic ether, 2-MeTHF. The mechanism proceeds as follows:

-

Protonation/Activation: The acid catalyst (a Lewis or Brønsted acid) activates the ether oxygen of 2-MeTHF, making the ring more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The hydroxyl group of benzyl alcohol acts as the nucleophile, attacking one of the electrophilic carbons adjacent to the activated ether oxygen. The attack preferentially occurs at the less sterically hindered carbon (C5), leading to the desired primary ether linkage.

-

Deprotonation: A final deprotonation step regenerates the catalyst and yields the final product, 5-(benzyloxy)pentan-2-ol.

Caption: Simplified mechanism of acid-catalyzed ring-opening of 2-MeTHF.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a target scale of approximately 1 kg of the final product. Adjustments may be necessary based on the specific equipment available.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents | Purity |

| 2-Methyltetrahydrofuran | 86.13 | 1.0 L (860 g) | 9.98 | 2.0 | ≥99% |

| Benzyl Alcohol | 108.14 | 540 g (518 mL) | 4.99 | 1.0 | ≥99.5% |

| Scandium(III) triflate | 492.16 | 24.6 g | 0.05 | 0.01 | ≥99% |

| Saturated NaHCO₃ Soln. | - | ~2.0 L | - | - | - |

| Brine (Saturated NaCl) | - | ~2.0 L | - | - | - |

| Anhydrous MgSO₄ | 120.37 | ~100 g | - | - | - |

Equipment

-

10 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet/outlet.

-

Heating/cooling mantle.

-

Large dropping funnel (optional, for controlled addition if necessary).

-

Large separatory funnel (10 L).

-

Vacuum distillation apparatus suitable for large volumes.

Step-by-Step Procedure

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

-

Charging Reagents: Charge the reactor with benzyl alcohol (540 g), 2-methyltetrahydrofuran (1.0 L), and scandium(III) triflate (24.6 g). Causality Note: Using an excess of 2-MeTHF helps to drive the reaction to completion and can also serve as the reaction solvent, simplifying the process.[3]

-

Reaction: Begin stirring and slowly heat the mixture to 60-65 °C. Maintain this temperature for 12-18 hours.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the benzyl alcohol spot/peak is consumed.

-

Cooling and Quenching: Once complete, cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully quench the reaction by adding 2.0 L of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Work-up: Transfer the mixture to a large separatory funnel. Allow the layers to separate.

-

Collect the organic layer.

-

Extract the aqueous layer with an additional 500 mL of an appropriate solvent like ethyl acetate to recover any dissolved product.

-

Combine all organic layers and wash with 2.0 L of brine to remove residual water.

-

-

Drying: Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the excess 2-MeTHF and any extraction solvent used.

-

Purification: Purify the crude residue by vacuum distillation to obtain 5-(benzyloxy)pentan-2-ol as a clear, colorless oil. Collect the fraction boiling at the appropriate temperature/pressure.

Analytical Characterization

To ensure the product meets the required quality standards for drug development, rigorous analytical testing is mandatory.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method would use a C18 column with a mobile phase gradient of acetonitrile and water.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and provides information on volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) bonds.

Safety and Handling Precautions

Large-scale chemical synthesis requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[6]

-

Reagent Handling:

-

Benzyl Alcohol: Can be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Scandium(III) triflate: Handle in a dry environment as it is hygroscopic.

-

Solvents: Organic solvents are flammable. Keep away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous and organic waste streams should be segregated.

Conclusion

The protocol described provides a robust, scalable, and economically viable method for the large-scale synthesis of 5-(benzyloxy)pentan-2-ol. By leveraging the sustainable starting material 2-MeTHF in an atom-economical ring-opening reaction, this process is well-suited for the demanding environment of pharmaceutical manufacturing. Adherence to the detailed procedural, analytical, and safety guidelines will ensure the consistent production of a high-quality product.

References

- CN110204522B - Preparation method of 5, 6-dihydro-2H-pyran-2-one - Google Patents.

-

Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - PMC. Available at: [Link]

- CN107540601B - The convenient preparation method of 5R- benzyloxy amino piperidine -2S- formic acid esters and its oxalates - Google Patents.

-

Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes - American Chemical Society. Available at: [Link]

-

SYNTHESIS AND CHIRAL SEPARATION OF NEW BENZYLOXY ANALOGUES OF TWO SK CHANNEL-BLOCKING ALKALOIDS: NML AND AG525 - ORBi. Available at: [Link]

-

Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions . Available at: [Link]

-

Stereo-retentive synthesis of (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-hexylide-dimethylsulfoxonium, a key intermediate of a β-lactamase inhibitor | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of 5,6-dihydropyran-2-ones - Organic Chemistry Portal. Available at: [Link]

-

Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC. Available at: [Link]

- CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents.

-

Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide - MDPI. Available at: [Link]

-

Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone - RSC Publishing. Available at: [Link]

-

BENZYL CHLORIDE - CDC Stacks. Available at: [Link]

- US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents.

-

Analytical Methods - OPUS. Available at: [Link]

-

5-(Benzyloxy)pentan-2-one | C12H16O2 | CID 281268 - PubChem - NIH. Available at: [Link]

-

Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement - PMC - NIH. Available at: [Link]

-

Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins - NIH. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Available at: [Link]

- US5162551A - Process for the preparation of dihydropyrans - Google Patents.

-

Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD - MDPI. Available at: [Link]

-

Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and - datapdf.com. Available at: [Link]

-

Analytical Methods - RSC Publishing. Available at: [Link]

-

(−)-(s)-2-(benzyloxy)propanal - Organic Syntheses Procedure. Available at: [Link]

-

Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry . Available at: [Link]

- US11161853B2 - Method for isolation and purification of naltrexone - Google Patents.

-

5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC. Available at: [Link]

-

Acrylamide, N-benzyl - Organic Syntheses Procedure. Available at: [Link]

-

Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation - Beilstein Journals. Available at: [Link]

-

Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry . Available at: [Link]

-

multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. Available at: [Link]

-

Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. datapdf.com [datapdf.com]

- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cipac.org [cipac.org]

- 6. benchchem.com [benchchem.com]

Protecting group strategies for 5-(Benzyloxy)pentan-2-ol

Executive Summary

This application note details the strategic protection and manipulation of 5-(benzyloxy)pentan-2-ol (CAS 194794-54-2). This molecule represents a classic "1,4-functionalized" synthon, featuring a primary benzyl ether and a reactive secondary alcohol.

The utility of this scaffold lies in its asymmetry : the C5-oxygen is masked as a robust benzyl ether, while the C2-hydroxyl remains free for manipulation. This guide provides validated protocols for protecting the C2-secondary alcohol using Silyl (TBS) and Acyl (Acetyl) moieties, and details the orthogonal deprotection strategies required to selectively unmask either the C2 or C5 positions for downstream drug substance synthesis.

Strategic Analysis & Decision Matrix

Before selecting a reagent, the chemist must define the "Survival Profile" required for the subsequent steps.

| Feature | Strategy A: Silylation (TBS) | Strategy B: Acylation (Acetate) |

| Reagent | TBDMSCl / Imidazole | Ac₂O / Pyridine / DMAP |

| Electronic Nature | Electron-donating (Ether) | Electron-withdrawing (Ester) |

| Stability: Base | High (survives Grignards, LiAlH₄) | Low (cleaves with K₂CO₃, NaOH) |

| Stability: Acid | Moderate (cleaves with HCl, TFA) | High (survives mild acidic workups) |

| Stability: Oxidation | High | High |

| Orthogonality | Cleaved by Fluoride (TBAF) | Cleaved by Base (Hydrolysis) |

| Bn Compatibility | Excellent (Bn survives TBAF) | Excellent (Bn survives Hydrolysis) |

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent molecule.

Figure 1: Divergent protection pathways. Green nodes indicate fully protected intermediates; Red nodes indicate intermediates where the Benzyl group has been selectively removed.

Detailed Protocols

Protocol A: Silylation (TBS Protection)

Objective: Mask the C2-secondary alcohol as a tert-butyldimethylsilyl ether. Why: TBS ethers are stable to hydrogenolysis, allowing for the subsequent removal of the Benzyl group without affecting the C2 position.

Reagents:

-

5-(Benzyloxy)pentan-2-ol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Imidazole (2.5 equiv)

-

DMF (Anhydrous, 0.5 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the alcohol and anhydrous DMF. -

Addition: Cool the solution to 0°C (ice bath). Add Imidazole in one portion. Stir for 5 minutes.

-

Reaction: Add TBSCl portion-wise over 5 minutes. Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3–12 hours.

-

Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The product will have a significantly higher

than the starting alcohol.

-

-

Workup: Quench with saturated aqueous

. Extract 3x with Diethyl Ether (-

Note:

is preferred over DCM to avoid emulsion formation with DMF residues.

-

-

Purification: Wash combined organics with water (to remove DMF) and brine. Dry over

, filter, and concentrate. Flash chromatography (typically 5-10% EtOAc in Hexanes) yields the pure silyl ether.

Protocol B: Acylation (Acetate Protection)

Objective: Mask the C2-secondary alcohol as an acetate ester. Why: Acetates are cost-effective and provide a distinct orthogonality profile (base-labile, fluoride-stable).

Reagents:

-

5-(Benzyloxy)pentan-2-ol (1.0 equiv)

-

Acetic Anhydride (

) (1.5 equiv)[1] -

Pyridine (2.0 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.05 equiv - Catalyst)

-

DCM (Dichloromethane) (0.5 M)

Procedure:

-

Setup: Dissolve the alcohol in DCM under

. Add Pyridine and DMAP.[2] -

Reaction: Cool to 0°C. Add

dropwise via syringe. Warm to RT and stir for 2–4 hours. -

Workup (Critical Step): The presence of pyridine requires an acidic wash.

-

Dilute with DCM.

-

Wash with 1M HCl (2x) to protonate and remove pyridine/DMAP.

-

Wash with saturated

(to neutralize acid). -

Wash with Brine.

-

-

Purification: Dry over

and concentrate. Acetates are often pure enough for the next step; otherwise, purify via silica gel chromatography (10-20% EtOAc/Hexanes).

Protocol C: Selective Hydrogenolysis (Benzyl Cleavage)

Objective: Remove the C5-Benzyl ether to reveal the primary alcohol, while leaving the C2-protecting group (TBS or Acetate) intact.

Reagents:

-

Protected Substrate (TBS or Ac derivative) (1.0 equiv)

-

Palladium on Carbon (10 wt% Pd/C) (10-20 wt% of substrate mass)

-

Ethanol or Methanol (0.1 M)

-

Hydrogen Gas (

) (Balloon pressure)

Procedure:

-

Safety: Purge the reaction vessel with Nitrogen before adding the catalyst to prevent ignition of methanol vapors.

-

Setup: Add the substrate and solvent.[2][3] Carefully add the Pd/C catalyst.

-

Hydrogenation: Evacuate the flask and backfill with

(repeat 3x). Stir vigorously under a balloon of -

Monitoring: Reaction typically completes in 2–6 hours.

-

Note: TBS ethers are generally stable. Acetates are stable. Benzyl ethers cleave rapidly.

-

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc or MeOH. Concentrate the filtrate.

-

Result: You now have 2-((tert-butyldimethylsilyl)oxy)pentan-1-ol or 5-hydroxypentan-2-yl acetate , ready for oxidation or chain extension at the C5 position.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Incomplete Silylation | Steric hindrance at C2 | Switch solvent to DCM and use TBSOTf (1.2 eq) + 2,6-Lutidine (1.5 eq) at 0°C. |

| TBS Loss during Hydrogenolysis | Acidic Pd/C catalyst | Add a buffer: NaHCO₃ (solid, 10 mg/mmol) to the hydrogenation mixture. |

| Pyridine Smell in Product | Incomplete acidic wash | Repeat wash with 1M HCl or use |

| Emulsions (DMF Workup) | Residual DMF | Wash organic layer with 5% LiCl solution (DMF is highly soluble in LiCl(aq)). |

References

-

Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability profiles).

-

Source:

-

-

Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.1972, 94, 6190–6191. (The original TBSCl/Imidazole protocol).

-

Source:

-

-

Organic Chemistry Portal. "Benzyl Ether Cleavage." (Detailed mechanisms for hydrogenolysis).

-

Source:

-

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11237937, 5-(Benzyloxy)pentan-2-ol.

-

Source:

-

Sources

Application Notes and Protocols: Deprotection of the Benzyl Group in 5-(Benzyloxy)pentan-2-ol

Abstract

The benzyl ether is a cornerstone of protecting group chemistry, prized for its robustness under a wide range of synthetic conditions. Its removal, or deprotection, is a critical step in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides an in-depth analysis of the methodologies for the deprotection of the benzyl group in 5-(benzyloxy)pentan-2-ol, a model substrate representing a secondary alcohol protected as a benzyl ether. We will explore the mechanistic underpinnings of various deprotection strategies, offer detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield and clean conversion to the desired pentane-1,4-diol.

Introduction: The Strategic Role of the Benzyl Protecting Group

In multistep organic synthesis, the selective masking and unmasking of reactive functional groups is paramount. The benzyl (Bn) group is a widely employed protecting group for alcohols due to its ease of installation and general stability towards acidic, basic, and many oxidative and reductive conditions.[1] The deprotection of a benzyl ether, such as in 5-(benzyloxy)pentan-2-ol, is a key transformation that regenerates the free hydroxyl group, allowing for subsequent synthetic manipulations or yielding the final target molecule.

The choice of deprotection method is dictated by the overall molecular architecture, specifically the presence of other functional groups that might be sensitive to the reaction conditions. This document will focus on the most prevalent and reliable methods for benzyl ether cleavage: catalytic hydrogenolysis, acid-catalyzed cleavage, and oxidative methods.

Deprotection Methodologies: A Comparative Overview

The selection of an appropriate deprotection strategy is a critical decision in the synthetic workflow. Below is a comparative summary of the most common methods for the cleavage of benzyl ethers.

| Deprotection Method | Key Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | High yielding, clean reaction, mild conditions.[2] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[3] |

| Catalytic Transfer Hydrogenolysis | Pd/C, H₂ source (e.g., 1,4-cyclohexadiene, ammonium formate) | Avoids the use of gaseous H₂, experimentally simpler setup.[4] | May require higher temperatures, potential for incomplete reaction. |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃) | Effective for substrates sensitive to hydrogenation.[5] | Limited to acid-insensitive substrates.[4] |

| Oxidative Cleavage | DDQ, ozone | Orthogonal to hydrogenation-based methods.[4] | Can be less selective and may oxidize other sensitive functionalities.[3] |

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is essential for troubleshooting and optimizing deprotection protocols.

Catalytic Hydrogenolysis

This is the most common and often preferred method for benzyl ether deprotection.[2] The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[5] The process, termed hydrogenolysis, results in the formation of the desired alcohol and toluene as a byproduct.[5]

The mechanism proceeds through oxidative addition of the benzyl ether to the Pd(0) catalyst surface, forming a Pd(II) complex.[6] Subsequent coordination and transfer of hydrogen lead to the release of the alcohol.[6] Finally, reductive elimination regenerates the Pd(0) catalyst and expels toluene.[6]

Caption: Simplified workflow of catalytic hydrogenolysis.

Acid-Catalyzed Cleavage

In cases where catalytic hydrogenation is not feasible due to the presence of reducible functional groups, strong acid-mediated cleavage offers a viable alternative.[4] Reagents like hydrogen bromide (HBr) or boron trichloride (BCl₃) can effectively cleave benzyl ethers.[3][5] The mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack by the counter-ion (e.g., Br⁻) at the benzylic carbon, leading to the displacement of the alcohol. The stability of the resulting benzyl cation or the facility of an Sₙ2 displacement at the benzylic position drives the reaction.

Oxidative Deprotection

Oxidative methods provide another orthogonal approach to benzyl ether deprotection.[4] Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group.[4] More recent methods have expanded the scope to simple benzyl ethers using visible-light-mediated photocatalysis with DDQ.[3] These reactions proceed via an oxidative pathway that ultimately leads to the cleavage of the C-O bond.[4]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Catalytic Hydrogenolysis of 5-(Benzyloxy)pentan-2-ol

This is the recommended primary method for the deprotection of 5-(benzyloxy)pentan-2-ol, assuming no other reducible functional groups are present.

Materials:

-

5-(Benzyloxy)pentan-2-ol

-

Palladium on carbon (10% Pd/C, 50% wet)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(benzyloxy)pentan-2-ol (1.0 eq) in methanol or ethanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 weight equivalent) to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.[7]

-

Workup: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8] Wash the Celite® pad with additional solvent (methanol or ethanol).

-

Purification: Concentrate the filtrate in vacuo to yield the crude pentane-1,4-diol. If necessary, purify the product by silica gel column chromatography.

Caption: General workflow for catalytic hydrogenolysis.

Protocol 2: Acid-Catalyzed Debenzylation using Trifluoroacetic Acid

This method is suitable for substrates that are sensitive to hydrogenation but stable under strongly acidic conditions.

Materials:

-

5-(Benzyloxy)pentan-2-ol

-

Trifluoroacetic acid (TFA)

-

Pentamethylbenzene (scavenger)[9]

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Dissolve 5-(benzyloxy)pentan-2-ol (1.0 eq) in dichloromethane. Add pentamethylbenzene (1.5 eq) as a benzyl cation scavenger.[9]

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (10 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting diol by flash chromatography.

Troubleshooting and Key Considerations

-

Incomplete Reaction (Hydrogenolysis): If the reaction stalls, the catalyst may be inactive. In such cases, filtering the reaction mixture and adding fresh catalyst can restart the reaction. Ensure the system is free of catalyst poisons like sulfur-containing compounds.

-

Safety with Pd/C: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Always handle in a well-ventilated fume hood and do not allow the catalyst to dry completely on the filter paper.

-

Chemoselectivity: When dealing with molecules containing other reducible functional groups, catalytic transfer hydrogenation using a milder hydrogen source like 1,4-cyclohexadiene can sometimes offer better selectivity.[4]

-

Acid-Catalyzed Reactions: Strong acids can cause side reactions, such as dehydration of the resulting alcohol. Careful temperature control and the use of a cation scavenger are crucial.[9]

Conclusion

The deprotection of the benzyl group from 5-(benzyloxy)pentan-2-ol is a fundamental transformation in organic synthesis. While catalytic hydrogenolysis remains the most robust and widely used method, a thorough understanding of alternative strategies, such as acid-catalyzed and oxidative cleavage, is essential for the modern synthetic chemist. By carefully considering the substrate's functional group compatibility and by adhering to meticulously designed protocols, researchers can achieve efficient and high-yielding deprotection, paving the way for the successful synthesis of complex molecular targets.

References

-

J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]

-

Bundle, D. R., et al. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved from [Link]

-

Hamada, S., et al. (2023, August 16). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

-

Strieth-Kalthoff, F., et al. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PubMed Central. Retrieved from [Link]

-

Yajima, H., et al. (n.d.). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. SciSpace. Retrieved from [Link]

-

Kavetskyi, T., et al. (2024, October 9). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. ResearchGate. Retrieved from [Link]

-

Wuts, P. G. M. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. ResearchGate. Retrieved from [Link]

-

Common Organic Chemistry. Benzyl Protection. Retrieved from [Link]

-

Science of Synthesis. Hydrogenolysis of Ethers. Retrieved from [Link]

-

Wang, Z., et al. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 3. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Experimental setup for the synthesis of 5-(Benzyloxy)pentan-2-ol

Executive Summary

This guide details the experimental protocol for synthesizing 5-(benzyloxy)pentan-2-ol , a versatile chiral pool building block used in the synthesis of polyketides, pheromones, and amphiphilic linkers.

While the target molecule appears simple, the core synthetic challenge lies in the regioselective alkylation of a diol. The starting material, 1,4-pentanediol, possesses both a primary (C5) and a secondary (C2) hydroxyl group. Standard alkylation often results in a statistical mixture of mono-protected isomers and the bis-benzylated byproduct.

This protocol utilizes a nucleophilic differentiation strategy based on steric hindrance and kinetic control to achieve high selectivity for the primary alcohol without the need for exotic organotin catalysts or multi-step protection-deprotection sequences.

Retrosynthetic Logic & Strategy

The synthesis relies on the inherent nucleophilicity difference between primary and secondary alcohols.

-

Primary -OH (C5): Sterically unencumbered, kinetically faster to deprotonate and alkylate.

-

Secondary -OH (C2): Sterically hindered by the adjacent methyl group, kinetically slower.

By controlling the temperature and stoichiometry of the electrophile (Benzyl Bromide), we can favor the formation of the target 5-O-benzyl ether over the 2-O-benzyl or 2,5-di-O-benzyl impurities.

Reaction Pathway Visualization

Figure 1: Reaction pathway demonstrating the kinetic favorability of primary alcohol alkylation.

Experimental Protocol

Materials & Reagents

| Component | Purity/Grade | Role |

| 1,4-Pentanediol | >98% (Racemic or Chiral) | Substrate |

| Benzyl Bromide (BnBr) | 98%, Reagent Grade | Electrophile |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Base |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent |

| TBAI | Tetrabutylammonium iodide | Catalyst (Optional) |

Step-by-Step Procedure

Step 1: Apparatus Setup

-

Oven-dry a 250 mL two-neck round-bottom flask (RBF).

-

Equip with a magnetic stir bar, a rubber septum, and a nitrogen inlet adapter.

-

Flush the system with nitrogen for 15 minutes to ensure an inert atmosphere.

Step 2: Deprotonation (The "Slurry" Method)

-

Weigh NaH (60% dispersion, 1.1 equiv) and add to the RBF.

-

Optional Wash: To remove mineral oil, wash NaH with dry hexanes (2 x 10 mL), decanting the supernatant carefully. This improves yield but increases fire risk; standard dispersion is acceptable for this scale.

-

Add Anhydrous THF (0.2 M relative to diol) . Cool the suspension to 0°C in an ice bath.

-

Add 1,4-Pentanediol (1.0 equiv) dropwise via syringe over 10 minutes.

-

Observation: Hydrogen gas evolution (

) will be vigorous. Ensure proper venting.

-

-

Stir the mixture at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of the alkoxide.

-

Note: A white gelatinous precipitate (the dialkoxide) may form.

-

Step 3: Controlled Alkylation

-

Cool the mixture back to 0°C .

-

Add TBAI (0.05 equiv) if reaction kinetics are sluggish (optional).

-

Add Benzyl Bromide (0.95 equiv) dropwise over 20 minutes.

-

Critical Control Point: Using a slight deficit (0.95 eq) of the electrophile is the most effective way to prevent bis-benzylation. It is easier to separate unreacted diol (very polar) from the product than to separate the bis-benzyl ether (non-polar) from the product.

-

-

Allow the reaction to warm to RT slowly and stir for 12–16 hours.

Step 4: Quench & Workup

-

Cool to 0°C. Quench carefully with saturated aqueous

. -

Extract with Ethyl Acetate (3 x) .

-

Wash combined organic layers with Brine .[1]

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification & Validation

Purification Strategy

The crude mixture will contain:

-

Target: 5-(Benzyloxy)pentan-2-ol (Oil).

-

Impurity: Bis-benzylated byproduct (trace).

-

Starting Material: 1,4-Pentanediol (residual).

Flash Chromatography Protocol:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent Gradient: Hexanes:Ethyl Acetate (90:10

60:40).-

The bis-benzyl ether elutes first (non-polar).

-

The target mono-ether elutes second.

-

The unreacted diol elutes last (very polar).

-